Cas no 43156-11-2 (4-(4-bromophenoxy)-1,2-Benzenediamine)

4-(4-Bromophenoxy)-1,2-benzenediamine is a brominated aromatic diamine compound with applications in organic synthesis and material science. Its key structural features include a benzenediamine core and a 4-bromophenoxy substituent, which enhance its reactivity in polymerization and cross-linking reactions. This compound is particularly valuable as a precursor for high-performance polymers, such as polybenzoxazoles and polyimides, due to its ability to form thermally stable and mechanically robust materials. The bromine moiety further enables functionalization via coupling reactions, expanding its utility in advanced material design. Its high purity and well-defined structure make it suitable for research and industrial applications requiring precise molecular control.
4-(4-bromophenoxy)-1,2-Benzenediamine structure
43156-11-2 structure
Product Name:4-(4-bromophenoxy)-1,2-Benzenediamine
CAS No:43156-11-2
MF:C12H11BrN2O
MW:279.132541894913
MDL:MFCD27950753
CID:2106544
PubChem ID:10802595
Update Time:2025-05-24

4-(4-bromophenoxy)-1,2-Benzenediamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromophenoxy)-1,2-Benzenediamine
    • SY291718
    • SCHEMBL11867589
    • 4-(4-bromophenoxy)benzene-1,2-diamine
    • MFCD27950753
    • DA-22592
    • 43156-11-2
    • MDL: MFCD27950753
    • Inchi: 1S/C12H11BrN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2
    • InChI Key: DRJZHRFCQYNKGM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC1C=CC(=C(C=1)N)N

Computed Properties

  • Exact Mass: 278.00548Da
  • Monoisotopic Mass: 278.00548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.3Ų

4-(4-bromophenoxy)-1,2-Benzenediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1198364-1g
4-(4-Bromophenoxy)-1,2-benzenediamine
43156-11-2 95%
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$990 2024-07-19
eNovation Chemicals LLC
Y1198364-1g
4-(4-Bromophenoxy)-1,2-benzenediamine
43156-11-2 95%
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$990 2025-03-01
eNovation Chemicals LLC
Y1198364-1g
4-(4-Bromophenoxy)-1,2-benzenediamine
43156-11-2 95%
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$990 2025-02-21

Additional information on 4-(4-bromophenoxy)-1,2-Benzenediamine

Recent Advances in the Study of 4-(4-bromophenoxy)-1,2-Benzenediamine (CAS: 43156-11-2)

The compound 4-(4-bromophenoxy)-1,2-Benzenediamine (CAS: 43156-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic diamine derivative is being explored for its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Recent studies have focused on its unique chemical properties, reactivity, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and optimization strategies for 4-(4-bromophenoxy)-1,2-Benzenediamine. The researchers highlighted its role as a key intermediate in the synthesis of novel kinase inhibitors, which are of great interest in cancer therapy. The study demonstrated that modifications to the bromophenoxy moiety could significantly alter the compound's binding affinity to specific kinase targets.

In the area of material science, a team from MIT reported in Advanced Materials (2024) on the use of 4-(4-bromophenoxy)-1,2-Benzenediamine as a building block for conductive polymers with potential applications in biosensors. The compound's ability to form stable complexes with transition metals was particularly noted, opening new avenues for the development of electrochemical detection systems for biological molecules.

Pharmacological research has also examined the safety profile of this compound. A recent toxicological assessment published in Chemical Research in Toxicology (2024) provided detailed data on its metabolic pathways and potential hepatotoxicity. The study suggested that while the compound shows promise for therapeutic applications, careful consideration of dosage and formulation is necessary to mitigate potential side effects.

Looking forward, several research groups have indicated plans to explore the antimicrobial properties of 4-(4-bromophenoxy)-1,2-Benzenediamine derivatives, particularly against drug-resistant bacterial strains. Preliminary computational studies suggest that structural analogs of this compound may interact with bacterial efflux pumps, potentially overcoming resistance mechanisms.

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